Sodium;sulfide;nonahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

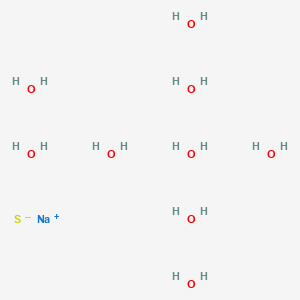

Sodium sulfide nonahydrate is a chemical compound with the formula Na₂S·9H₂O. It is a white to yellow hygroscopic solid that is highly soluble in water and has a strong, unpleasant odor . This compound is commonly used in various industrial and laboratory applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium sulfide nonahydrate is typically synthesized by dissolving elemental sulfur in a solution of sodium hydroxide, which leads to the formation of sodium sulfide . The reaction can be represented as follows: [ \text{S} + 2\text{NaOH} \rightarrow \text{Na}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium sulfide is often produced by heating sodium bisulfate with sodium chloride and coal above 950°C. The product mixture is then extracted with water, and the hydrated sulfide is obtained from the solution by crystallization . The reaction can be represented as: [ \text{NaHSO}_4 + \text{NaCl} + 2\text{C} \rightarrow \text{Na}_2\text{S} + 2\text{CO}_2 + \text{HCl} ]

Types of Reactions:

Oxidation: Sodium sulfide can be easily oxidized when heated, forming sodium carbonate and sulfur dioxide. [ 2\text{Na}_2\text{S} + 3\text{O}_2 + 2\text{CO}_2 \rightarrow 2\text{Na}_2\text{CO}_3 + 2\text{SO}_2 ]

Reduction: It acts as a reducing agent in various chemical processes.

Substitution: Sodium sulfide reacts with sulfur to form polysulfides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, carbon dioxide.

Reducing Agents: Sodium sulfide itself acts as a reducing agent.

Substitution Reactions: Sulfur.

Major Products Formed:

Oxidation: Sodium carbonate, sulfur dioxide.

Reduction: Various reduced compounds depending on the reaction.

Substitution: Polysulfides.

Aplicaciones Científicas De Investigación

Sodium sulfide nonahydrate has a wide range of applications in scientific research:

Mecanismo De Acción

Sodium sulfide nonahydrate acts as a highly reactive inorganic chalcogenide that functions as a reducing agent. When dissolved in water, it forms an alkaline solution due to the release of hydroxide ions . The compound’s reactivity is primarily due to the presence of sulfide ions, which can participate in various redox reactions.

Comparación Con Compuestos Similares

- Sodium hydrosulfide (NaHS)

- Sodium oxide (Na₂O)

- Sodium selenide (Na₂Se)

- Sodium telluride (Na₂Te)

Comparison:

- Sodium sulfide nonahydrate vs. Sodium hydrosulfide: Sodium sulfide nonahydrate contains more water molecules and is more stable in its hydrated form.

- Sodium sulfide nonahydrate vs. Sodium oxide: Sodium oxide is less reactive and does not form sulfide ions.

- Sodium sulfide nonahydrate vs. Sodium selenide and Sodium telluride: These compounds contain selenium and tellurium instead of sulfur, leading to different reactivity and applications.

Sodium sulfide nonahydrate’s unique properties, such as its high solubility in water and strong reducing capabilities, make it a valuable compound in various scientific and industrial applications.

Propiedades

Fórmula molecular |

H18NaO9S- |

|---|---|

Peso molecular |

217.20 g/mol |

Nombre IUPAC |

sodium;sulfide;nonahydrate |

InChI |

InChI=1S/Na.9H2O.S/h;9*1H2;/q+1;;;;;;;;;;-2 |

Clave InChI |

ZEOKKSIHYZZYOD-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O.O.O.O.O.O.[Na+].[S-2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)